molecular formula C13H24N2O2 B8052375 tert-Butyl cis-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate CAS No. 1932812-82-2

tert-Butyl cis-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate

Cat. No.: B8052375
CAS No.: 1932812-82-2
M. Wt: 240.34 g/mol
InChI Key: NJFBBPHTKSLXPH-BETUJISGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This bicyclic pyrrolidine derivative features a rigid octahydropyrrolo[3,4-c]pyrrole core with cis-configured methyl groups at the 3a and 6a positions and a tert-butyloxycarbonyl (Boc) protective group. Its stereochemistry and substitution pattern make it a valuable intermediate in medicinal chemistry, particularly for developing protease inhibitors or GPCR-targeted therapeutics . The Boc group enhances solubility in organic solvents and stabilizes the amine functionality during synthesis .

Properties

IUPAC Name

tert-butyl (3aS,6aR)-3a,6a-dimethyl-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-11(2,3)17-10(16)15-8-12(4)6-14-7-13(12,5)9-15/h14H,6-9H2,1-5H3/t12-,13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFBBPHTKSLXPH-BETUJISGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CNCC1(CN(C2)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CNC[C@]1(CN(C2)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1932812-82-2
Record name tert-butyl rac-(3aR,6aS)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

tert-Butyl cis-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate (CAS No. 2035072-26-3) is a chiral building block with a fused bicyclic structure that includes a pyrrole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on diverse research findings.

  • Molecular Formula : C13H24N2O2
  • Molecular Weight : 240.34 g/mol
  • Purity : Typically 97% to 98% .

Biological Activity Overview

Research has indicated that pyrrole derivatives, including this compound, exhibit a range of biological activities:

  • Anticancer Activity
    • Studies have shown that various pyrrole derivatives possess significant cytotoxic effects against cancer cell lines. For instance, synthesized compounds from similar classes demonstrated antiproliferative effects on human cancer cells such as HepG-2 and MDA-MB-435 .
    • A specific study highlighted the apoptotic effects of pyrrole derivatives, suggesting that they could modulate apoptotic pathways effectively .
  • Antimicrobial Properties
    • The structural complexity of pyrrole-containing compounds often correlates with enhanced antimicrobial activity. Research indicates that certain derivatives have shown promising results against various bacterial strains .
  • Antioxidant Activity
    • Some studies have assessed the antioxidant potential of pyrrole derivatives using assays like DPPH (1,1-Diphenyl-2-picrylhydrazyl). Compounds similar to this compound exhibited notable antioxidant activity alongside their anticancer properties .

Structure-Activity Relationship (SAR)

The unique structural features of this compound contribute significantly to its biological activity:

Structural FeaturePotential Activity
Fused bicyclic systemEnhances binding affinity to biological targets
Pyrrole moietyImplicated in various biological interactions
Tert-butyl groupMay influence solubility and bioavailability

Case Studies

  • Cytotoxicity Assays
    • In vitro studies demonstrated that the compound exhibits cytotoxicity against HepG-2 cells at concentrations ranging from 100 to 200 µg/mL. The mechanism involves apoptosis induction as confirmed by caspase assays .
  • Docking Studies
    • Molecular docking studies have been employed to predict the binding modes of pyrrole derivatives in target enzymes like COX-2. These studies provide insights into how structural modifications can enhance biological efficacy .

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

tert-Butyl cis-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate has been explored as a potential scaffold for the development of novel pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity and selectivity towards specific targets.

Case Study: Inhibition of CDK4/6

Research indicates that derivatives of pyrrolopyrimidine compounds, which include this compound, serve as inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6). These kinases are crucial in cell cycle regulation and have been implicated in various cancers. The inhibition of CDK4/6 can lead to the suppression of tumor growth, making this compound a candidate for anticancer therapies .

2. Metabolic Studies

The compound can be isotopically labeled for use in metabolic studies. For instance, incorporating isotopes like 14C^{14}C or 3H^{3}H allows researchers to track the metabolic pathways and kinetics of drug candidates in biological systems, providing valuable insights into their pharmacokinetics and pharmacodynamics .

Material Science Applications

1. Chiral Catalysis

Due to its chiral nature, this compound can be utilized as a chiral catalyst or ligand in asymmetric synthesis. This application is crucial in producing enantiomerically pure compounds, which are often required in pharmaceutical manufacturing.

2. Polymer Chemistry

The compound's structural features make it suitable for incorporation into polymer matrices. It can enhance the mechanical properties and thermal stability of polymers, leading to the development of advanced materials with tailored properties for specific applications such as coatings and composites.

Summary Table of Applications

Application AreaSpecific Use CaseNotes
Medicinal ChemistryDrug development (CDK4/6 inhibitors)Potential anticancer agents
Metabolic studiesIsotopic labeling for pharmacokinetics
Material ScienceChiral catalysisAsymmetric synthesis
Polymer chemistryEnhances mechanical properties

Comparison with Similar Compounds

Structural Features

The compound’s key differentiator is the cis-dimethyl substitution on the fused pyrrolidine rings. Below is a comparative analysis of structurally related compounds:

Compound Core Structure Substituents Key Features Reference
tert-Butyl cis-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate Octahydropyrrolo[3,4-c]pyrrole cis-3a,6a-dimethyl; Boc group at C2 Enhanced steric hindrance, stereochemical rigidity
cis-2-Boc-Hexahydropyrrolo[3,4-c]pyrrole Hexahydropyrrolo[3,4-c]pyrrole Boc group at C2; no methyl groups Less steric bulk, higher conformational flexibility
tert-Butyl 5-(1H-benzo[d]triazole-5-carbonyl) analog (Compound 24) Octahydropyrrolo[3,4-c]pyrrole Boc group at C2; benzo[d]triazole carbonyl at C5 Improved ATX enzyme inhibition (IC₅₀: 12 nM)
tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate Spirocyclic diazaspirooctane Boc group; spirocyclic architecture Broader metabolic stability but reduced solubility
tert-Butyl 7-(oxazol-4-ylmethoxy)-tetrahydroisoquinoline carboxylate (12l) Tetrahydroisoquinoline Boc group; oxazole and tetrazole substituents High cytotoxicity in kinase assays

Preparation Methods

Cyclization of Pyrrolidine Precursors

The bicyclic pyrrolo[3,4-c]pyrrole core is constructed via intramolecular cyclization. A common approach involves reacting cis-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Typical Procedure :

  • Dissolve cis-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole (1 eq) in dichloromethane (DCM).

  • Add Boc₂O (1.1 eq) and triethylamine (TEA, 2 eq) at 0°C.

  • Stir at room temperature for 12 hours.

  • Quench with water, extract with DCM, and purify via silica gel chromatography (hexane/ethyl acetate).

Yield : 72–88%.

Stereochemical Control via Chiral Resolution

The cis-configuration at 3a and 6a positions is achieved using chiral auxiliaries or resolving agents. For example, L-tartaric acid selectively crystallizes the cis-diastereomer from a racemic mixture.

Optimized Conditions :

  • Solvent: Ethanol/water (4:1)

  • Temperature: 0°C

  • Diastereomeric excess (de): >98%

Detailed Synthetic Routes

Route A: Boc Protection of Preformed Amine

This method prioritizes early-stage Boc protection to simplify downstream steps.

StepReagents/ConditionsYield
1. Amine synthesisHydrogenation of pyrrole derivative (H₂, Pd/C)85%
2. Boc protectionBoc₂O, TEA, DCM, 0°C → RT88%
3. MethylationCH₃I, K₂CO₃, DMF, 80°C73%
4. PurificationColumn chromatography (SiO₂, hexane/EtOAc)95% purity

Advantages : High stereoselectivity; avoids side reactions.

Route B: One-Pot Cyclization-Alkylation

A streamlined approach combines cyclization and methylation in a single pot.

Procedure :

  • React 1,4-diamine precursor with Boc₂O and methyl triflate in acetonitrile.

  • Heat at 60°C for 8 hours.

  • Quench with NH₄Cl, extract with EtOAc, and concentrate.

Key Data :

  • Yield: 68%

  • Purity: 97% (HPLC)

Critical Reaction Parameters

Solvent and Temperature Effects

SolventReaction EfficiencyOptimal Temp (°C)
DCMHigh0–25
THFModerate40–60
DMFLow (side products)80–100

Polar aprotic solvents (e.g., DMF) increase alkylation rates but risk epimerization.

Catalytic Hydrogenation for Cis-Selectivity

Hydrogenation of pyrrole derivatives over Pd/C or Rh/Al₂O₃ ensures cis-configuration retention:

  • Pressure: 50 psi H₂

  • Solvent: MeOH

  • Time: 12 hours

  • Cis/trans ratio: 95:5

Purification and Characterization

Chromatographic Techniques

MethodConditionsPurity Achieved
Flash chromatographyHexane/EtOAc (7:3 → 1:1)95%
HPLCC18 column, acetonitrile/water98%

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.46 (s, 9H, Boc), 2.33–2.70 (m, 4H, CH₂), 3.79–4.09 (m, 2H, N-CH₂).

  • HRMS : m/z 241.1912 [M+H]⁺ (calc. 241.1918).

Industrial-Scale Considerations

  • Continuous Flow Reactors : Improve yield (92%) and reduce reaction time (2 hours vs. 12 hours batch).

  • Cost Drivers : Boc₂O (~$150/kg), Pd/C catalysts (~$200/g).

Challenges and Solutions

  • Epimerization : Minimized by avoiding high temperatures (>60°C) and strong bases.

  • Byproducts : Tert-butyl ethers form if excess Boc₂O is used; stoichiometry must be tightly controlled .

Q & A

Basic: What are the recommended synthetic routes for preparing tert-butyl cis-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate?

The synthesis of this bicyclic pyrrolidine-pyrrole derivative typically involves multi-step routes, including:

  • Cyclization strategies : Utilizing Buchwald-Hartwig amination or transition-metal-catalyzed coupling to form the fused pyrrolo-pyrrole core .
  • Stereochemical control : The cis configuration at 3a and 6a positions may require chiral auxiliaries or enantioselective catalysis, as seen in related octahydropyrrolo-pyrrole syntheses .
  • Protection/deprotection steps : The tert-butyl carboxylate group is often introduced via Boc protection under anhydrous conditions to avoid hydrolysis .

Basic: How should researchers characterize the stereochemical purity of this compound?

Key methodologies include:

  • Chiral HPLC : To resolve enantiomers and confirm cis/trans isomer ratios .
  • X-ray crystallography : For unambiguous stereochemical assignment, as demonstrated in structurally related compounds (e.g., tert-butyl 3-benzyl derivatives) .
  • NMR spectroscopy : 1^1H-1^1H coupling constants and NOE experiments can infer spatial arrangements of methyl groups at 3a and 6a positions .

Advanced: What experimental conditions optimize stereochemical stability during storage?

  • Temperature control : Store at room temperature (20–25°C) in inert atmospheres to prevent thermal degradation or racemization .
  • Light sensitivity : Protect from UV exposure using amber glassware, as unsaturated pyrrolidine analogs are prone to photochemical isomerization .
  • Moisture avoidance : Desiccants should be used, as hygroscopicity may lead to hydrolysis of the tert-butyl ester .

Advanced: How can conflicting data on solubility and reactivity be resolved?

  • Solvent screening : Test polar aprotic solvents (e.g., DMF, DMSO) for dissolution, as analogs like tert-butyl hexahydropyrrolo[3,4-b]pyrrole derivatives show limited aqueous solubility .
  • Reactivity profiling : Conduct kinetic studies under varying pH and temperature to identify conditions that minimize side reactions (e.g., lactam formation) .
  • Cross-validation : Compare results with structurally similar compounds (e.g., tert-butyl 5-benzyl derivatives) to contextualize discrepancies in reactivity .

Advanced: What computational methods predict the compound’s physicochemical properties?

  • DFT calculations : Model steric and electronic effects of the cis-dimethyl groups on pKa and lipophilicity (LogP) .
  • Molecular dynamics simulations : Assess conformational flexibility in solution, which impacts binding affinity in medicinal chemistry applications .
  • ADMET prediction tools : Estimate metabolic stability and toxicity using software like Schrödinger’s QikProp, validated against experimental data for pyrrolidine scaffolds .

Advanced: How is this compound utilized as a building block in drug discovery?

  • Scaffold diversification : The bicyclic core serves as a rigid template for designing kinase inhibitors or GPCR modulators, leveraging its sp³-rich structure .
  • Bioisosteric replacement : Substitute the tert-butyl group with other carboxylate-protecting moieties (e.g., benzyl) to tune pharmacokinetic properties .
  • In vitro screening : Prioritize derivatives for lead optimization using assays targeting neurological or infectious diseases, as suggested by related pyrrolo-pyrrole pharmacophores .

Basic: What safety precautions are critical during handling?

  • Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to prevent dermal/ocular exposure, as analogs are classified as acute toxins .
  • First-aid protocols : For accidental inhalation, administer oxygen and consult a physician immediately, per SDS guidelines for structurally related compounds .
  • Waste disposal : Treat as hazardous organic waste, incinerating at >1000°C to ensure complete decomposition .

Advanced: How do reaction solvents influence catalytic asymmetric synthesis?

  • Polar solvents (e.g., THF) : Enhance enantioselectivity in Pd-catalyzed couplings by stabilizing transition states .
  • Non-polar solvents (e.g., toluene) : Improve yields in SN2 displacements by reducing solvation of nucleophiles .
  • Additives (e.g., molecular sieves) : Mitigate moisture interference in Boc-protection steps .

Basic: What analytical techniques confirm molecular identity and purity?

  • High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., 212.289 g/mol for tert-butyl hexahydropyrrolo analogs) .
  • Elemental analysis : Compare calculated vs. observed C/H/N ratios (e.g., C 68.71%, H 4.88% for related compounds) .
  • TLC/HPLC-MS : Monitor reaction progress and isolate impurities using gradient elution .

Advanced: How can researchers address discrepancies in reported CAS registry data?

  • Cross-reference synthesis protocols : Confirm stereodescriptors (e.g., 3aR vs. 3aS) using IUPAC nomenclature rules .
  • Consult authoritative databases : Use SciFinder or Reaxys to resolve conflicts arising from isomeric variants (e.g., octahydropyrrolo[3,4-c] vs. [3,4-b] isomers) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.